N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[4-(propan-2-yl)benzyl]benzamide
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Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[4-(propan-2-yl)benzyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with a tetrahydrothiophene sulfone group and a methoxy-substituted benzyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[4-(propan-2-yl)benzyl]benzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene sulfone group. This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The resulting sulfone is then coupled with a benzamide derivative through a series of condensation reactions, often using reagents like thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and condensation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[4-(propan-2-yl)benzyl]benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene sulfone group can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[4-(propan-2-yl)benzyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[4-(propan-2-yl)benzyl]benzamide involves its interaction with specific molecular targets and pathways. The tetrahydrothiophene sulfone group can act as a reactive site for binding to proteins or enzymes, potentially modulating their activity. The methoxy and benzyl groups may also contribute to the compound’s overall bioactivity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar tetrahydrothiophene sulfone group but differ in their core structure and substituents.
Sulfonamide derivatives: Compounds with sulfonamide groups that exhibit similar chemical reactivity and potential biological activities.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[4-(propan-2-yl)benzyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H27NO4S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-methoxy-N-[(4-propan-2-ylphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H27NO4S/c1-16(2)18-6-4-17(5-7-18)14-23(20-12-13-28(25,26)15-20)22(24)19-8-10-21(27-3)11-9-19/h4-11,16,20H,12-15H2,1-3H3 |
InChI Key |
NWFDAOXLPBAHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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